p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid
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Overview
Description
p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid: is an organic compound that features a complex structure with multiple functional groups, including a dimethylamino group, a benzylidene group, and an imidazolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of p-(Dimethylamino)benzaldehyde with 2-methyl-5-oxo-2-imidazoline-1-yl)benzoic acid under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce reduced imidazolinone or benzylidene analogs .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
p-(Dimethylamino)benzoic acid: A simpler analog with similar functional groups but lacking the imidazolinone ring.
p-(Dimethylamino)benzaldehyde: Another related compound with an aldehyde group instead of the imidazolinone ring.
p-(Dimethylamino)benzonitrile: A nitrile analog with similar electronic properties.
Uniqueness: The presence of the imidazolinone ring in p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid imparts unique chemical and biological properties, making it distinct from its simpler analogs.
Properties
CAS No. |
100067-42-3 |
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Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-5-oxoimidazol-1-yl]benzoic acid |
InChI |
InChI=1S/C20H19N3O3/c1-13-21-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(13)17-10-6-15(7-11-17)20(25)26/h4-12H,1-3H3,(H,25,26)/b18-12- |
InChI Key |
CUXBHOBFUMCXSB-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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